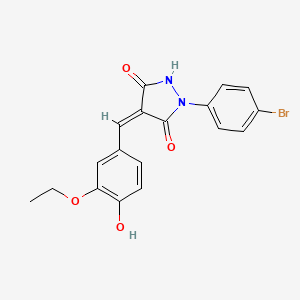![molecular formula C15H19N3O4 B6034930 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide CAS No. 909089-14-1](/img/structure/B6034930.png)
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide
Übersicht
Beschreibung
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide, also known as FGIN-1-27, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It was first synthesized in the 1990s and has since gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide acts as a selective antagonist at the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. By blocking the activity of this receptor, 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide can modulate the activity of other neurotransmitters such as dopamine and acetylcholine, leading to improved cognitive and motor function.
Biochemical and Physiological Effects:
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been shown to improve cognitive and motor function in animal models of various diseases. It has also been found to modulate the activity of other neurotransmitters such as dopamine and acetylcholine. However, more research is needed to fully understand the biochemical and physiological effects of 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide is its selectivity for the dopamine D3 receptor, which allows for more targeted research. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
Future research on 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide should focus on its potential therapeutic applications in human diseases such as Parkinson's, Alzheimer's, and schizophrenia. It should also investigate the underlying biochemical and physiological mechanisms of its action and explore ways to improve its solubility and reduce toxicity. Additionally, research should be conducted to identify other potential therapeutic targets for 5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide and to develop new analogs with improved properties.
Synthesemethoden
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide can be synthesized using a multi-step process involving the reaction of various chemicals such as furfurylamine, morpholine, and isoxazole-3-carboxylic acid. The synthesis method has been reported in several scientific publications and involves the use of specific reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Parkinson's, Alzheimer's, and schizophrenia. It has been found to act as a selective dopamine D3 receptor antagonist and has been shown to improve cognitive and motor function in animal models of these diseases.
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-15(16-4-2-5-18-6-9-20-10-7-18)12-11-14(22-17-12)13-3-1-8-21-13/h1,3,8,11H,2,4-7,9-10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPIMJYMVWWVSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166709 | |
| Record name | 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[3-(4-morpholinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
909089-14-1 | |
| Record name | 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[3-(4-morpholinyl)propyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909089-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolecarboxamide, 5-(2-furanyl)-N-[3-(4-morpholinyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-acetylphenyl)-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6034847.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methylbenzyl)acetamide](/img/structure/B6034854.png)
![3-[2-(2-fluorophenyl)ethyl]-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B6034865.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6034877.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2,4-dimethylbenzenesulfonohydrazide](/img/structure/B6034885.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]nicotinamide](/img/structure/B6034888.png)

![7,7'-[1,4-piperazinediylbis(methylene)]di(8-quinolinol)](/img/structure/B6034907.png)
![N-{3-[acetyl(methyl)amino]phenyl}-4-isopropylbenzamide](/img/structure/B6034912.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylbenzamide](/img/structure/B6034946.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-(2-methoxy-1-methylethyl)benzamide](/img/structure/B6034951.png)
![N-[1-{[2-(3-ethoxy-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B6034955.png)
![2-(4-bromophenoxy)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6034957.png)
